4-(2-Aminopropyl)benzenesulfonamide;hydrochloride
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Overview
Description
4-(2-Aminopropyl)benzenesulfonamide;hydrochloride is a chemical compound with the molecular formula C9H14N2O2S·HCl It is a derivative of benzenesulfonamide, characterized by the presence of an aminopropyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminopropyl)benzenesulfonamide;hydrochloride typically involves the reaction of benzenesulfonyl chloride with 2-aminopropylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification methods, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminopropyl)benzenesulfonamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, reduced sulfonamide compounds, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
4-(2-Aminopropyl)benzenesulfonamide;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(2-Aminopropyl)benzenesulfonamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor of carbonic anhydrase enzymes, which play a crucial role in various physiological processes. By inhibiting these enzymes, the compound can modulate biological pathways and exert its effects .
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)benzenesulfonamide: Similar structure but with an ethyl group instead of a propyl group.
4-(3-Aminopropyl)benzenesulfonamide: Similar structure but with the amino group attached to the third carbon of the propyl chain
Uniqueness
4-(2-Aminopropyl)benzenesulfonamide;hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase enzymes sets it apart from other similar compounds .
Properties
IUPAC Name |
4-(2-aminopropyl)benzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S.ClH/c1-7(10)6-8-2-4-9(5-3-8)14(11,12)13;/h2-5,7H,6,10H2,1H3,(H2,11,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCGFOYQLHNOTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)S(=O)(=O)N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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